MI-3454 (MI-3454) is a potent and orally bioavailable small molecule inhibitor specifically designed to disrupt the protein-protein interaction between menin and mixed lineage leukemia 1 (MLL1) protein. [, ] This interaction plays a critical role in the development and progression of acute leukemias characterized by translocations of the MLL1 gene or mutations in the nucleophosmin 1 (NPM1) gene. [, ] Therefore, MI-3454 is being investigated as a potential therapeutic agent for these types of leukemia.
MI-3454 exerts its anti-leukemic effects by directly inhibiting the interaction between menin and MLL1. [, ] This interaction is essential for the aberrant transcriptional activity of MLL fusion proteins and the maintenance of oncogenic gene expression programs in MLL-rearranged and NPM1-mutated leukemias. [, , , ] By disrupting this interaction, MI-3454 leads to:
Downregulation of leukemia-driving genes: MI-3454 treatment results in the downregulation of key genes involved in leukemogenesis, including HOXA cluster genes and MEIS1. [, , ] These genes are often dysregulated in MLL-rearranged and NPM1-mutated leukemias and contribute to uncontrolled cell proliferation and survival.
Induction of differentiation: MI-3454 promotes differentiation of leukemia cells, shifting them from a proliferative state towards a more mature and less aggressive phenotype. [, , , ] This effect is thought to be mediated by the downregulation of oncogenic gene expression programs and the restoration of normal cellular differentiation pathways.
Inhibition of RNA polymerase II elongation: Research suggests that MI-3454, in combination with XPO1 inhibitors, may disrupt the function of the Super Elongation Complex (SEC) and hinder RNA polymerase II elongation, affecting the transcription of genes crucial for leukemia development. [, ]
MLL1-rearranged leukemia: MI-3454 demonstrates potent anti-leukemic activity against cell lines and patient-derived xenograft (PDX) models of MLL1-rearranged leukemia. [, ]
NPM1-mutated leukemia: MI-3454 also exhibits significant activity against NPM1-mutated leukemia models. [, ] This activity is attributed to the reliance of NPM1-mutated leukemia cells on the menin-MLL1 interaction for maintaining their leukemic phenotype.
Combination therapies: Research suggests potential synergy between MI-3454 and XPO1 inhibitors (e.g., Selinexor and Eltanexor) in treating NPM1-mutated leukemia. [, ] This combination may offer enhanced efficacy by disrupting multiple pathways crucial for leukemia cell survival and proliferation.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0